2,6-Difluoropyridine-4-boronic acid
Description
Significance of Boronic Acids in Modern Organic Synthesis
Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), are indispensable tools in modern organic synthesis. pharmiweb.comnih.gov Their stability, generally low toxicity, and ease of handling have contributed to their widespread use. nih.govamerigoscientific.com A key feature of boronic acids is their ability to act as Lewis acids, enabling the formation of reversible covalent bonds with various molecules. pharmiweb.comboronmolecular.com
One of the most prominent applications of boronic acids is in the Suzuki-Miyaura cross-coupling reaction. amerigoscientific.comboronmolecular.com This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, a process that has revolutionized the synthesis of pharmaceuticals, agrochemicals, and complex organic materials. boronmolecular.comnih.gov Boronic esters, derived from boronic acids, are often more stable and easier to purify, making them versatile alternatives in these synthetic applications. pharmiweb.comamerigoscientific.com
Overview of Fluorinated Pyridines in Pharmaceutical and Material Sciences
The introduction of fluorine atoms into organic molecules, such as pyridine (B92270), can dramatically alter their physical and chemical properties. mdpi.com Fluorine's high electronegativity and small atomic size can influence a molecule's conformation, acidity (pKa), metabolic stability, and binding affinity to biological targets. acs.orgnih.gov Consequently, fluorinated compounds, including fluorinated pyridines, are highly sought after in pharmaceutical and agrochemical research. mdpi.comacs.org Nearly a quarter of all small-molecule drugs on the market contain at least one fluorine atom. acs.orgnih.gov
In material science, fluorinated pyridines are used as building blocks for high-performance polymers and advanced materials. mdpi.com These materials often exhibit enhanced thermal stability, chemical resistance, and specific electronic properties. mdpi.com The strategic incorporation of fluorine can lead to the development of novel materials with tailored functionalities. mdpi.com
Contextualizing 2,6-Difluoropyridine-4-boronic Acid within Advanced Synthetic Methodologies
This compound combines the advantageous features of both boronic acids and fluorinated pyridines. The presence of the boronic acid group at the 4-position of the pyridine ring allows it to participate in crucial carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling. nih.govresearchgate.net The two fluorine atoms at the 2 and 6 positions significantly influence the electronic properties of the pyridine ring, making it a valuable building block for creating complex molecules with specific, desirable characteristics.
The difluoromethyl group, in particular, is of great interest in drug research as it often dictates the properties of bioactive molecules. uni-muenster.de The ability to precisely introduce this group into pyridine structures is a significant challenge in chemistry. uni-muenster.de Compounds like this compound serve as key intermediates in the synthesis of such complex, fluorinated molecules. echemi.combldpharm.com
Chemical and Physical Properties
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Molecular Formula | C₅H₄BF₂NO₂ sigmaaldrich.com |
| Molecular Weight | 158.90 g/mol sigmaaldrich.com |
| Boiling Point | 334°C at 760 mmHg echemi.com |
| Density | 1.44 g/cm³ echemi.com |
| Physical Form | Solid sigmaaldrich.com |
| InChI Key | KMEJCVYIVUQTSP-UHFFFAOYSA-N sigmaaldrich.com |
| CAS Number | 401816-16-8 echemi.com |
Structure
2D Structure
Properties
IUPAC Name |
(2,6-difluoropyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF2NO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEJCVYIVUQTSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376416 | |
| Record name | 2,6-Difluoropyridine-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401816-16-8 | |
| Record name | 2,6-Difluoropyridine-4-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluoropyridine-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Precursor Chemistry of 2,6 Difluoropyridine 4 Boronic Acid
Established Synthetic Routes to 2,6-Difluoropyridine-4-boronic Acid
Synthesis via Halogen-Metal Exchange and Borate (B1201080) Quench
A prevalent and effective method for the preparation of this compound is through a halogen-metal exchange reaction, followed by quenching with a borate ester. echemi.com This approach leverages the reactivity of organolithium reagents to create a key carbon-boron bond.
The core of this synthetic route involves the reaction of a halogenated pyridine (B92270), such as 4-bromo-2,6-difluoropyridine (B1343820), with a strong organolithium base. echemi.com This process, known as lithiation, results in the formation of a highly reactive pyridyllithium intermediate. The subsequent addition of an electrophilic boron source, typically triisopropyl borate, "quenches" the lithiated species to form a boronate ester. echemi.comchemicalbook.com Acidic hydrolysis of this ester then yields the final this compound. echemi.comchemicalbook.com
A typical procedure involves dissolving 4-bromo-2,6-difluoropyridine and triisopropyl borate in a mixture of toluene (B28343) and tetrahydrofuran (B95107). echemi.com This solution is cooled to a very low temperature, approximately -75°C, under an inert nitrogen atmosphere. echemi.com An n-butyllithium solution is then added dropwise, maintaining the low temperature to control the exothermic reaction. echemi.com After a brief period of stirring at this temperature, the reaction is allowed to warm before being quenched with hydrochloric acid. echemi.com The product is then isolated through a series of extractions and purification steps. echemi.com
Table 1: Reaction Parameters for the Synthesis of this compound via Lithiation
| Parameter | Value |
| Starting Material | 4-bromo-2,6-difluoropyridine |
| Reagents | n-Butyllithium, Triisopropyl borate |
| Solvents | Toluene, Tetrahydrofuran, Hexanes |
| Temperature | -75°C to -20°C |
| Atmosphere | Inert (Nitrogen) |
| Quenching Agent | Hydrochloric Acid |
This table summarizes the key conditions for the synthesis of this compound through the lithiation of 4-bromo-2,6-difluoropyridine.
The choice of organolithium reagent and the precise control of reaction conditions are critical for maximizing the yield and purity of the desired product. n-Butyllithium is a commonly employed reagent for the halogen-metal exchange due to its high reactivity and commercial availability. echemi.comchemicalbook.com The reaction temperature is a crucial parameter that must be carefully controlled. The initial lithiation is typically performed at very low temperatures (-78°C to -70°C) to prevent side reactions and ensure regioselectivity. echemi.comchemicalbook.com
The stoichiometry of the reactants is also a key consideration. A slight excess of the organolithium reagent and the borate ester is often used to ensure complete conversion of the starting material. echemi.comchemicalbook.com The duration of the reaction at different temperature stages is also optimized to drive the reaction to completion while minimizing the formation of impurities.
The choice of solvent plays a pivotal role in the efficiency of the lithiation step. Coordinating solvents, such as tetrahydrofuran (THF), are essential for solvating the lithium cation of the organolithium reagent. echemi.com This solvation increases the reactivity of the "naked" carbanion, thereby facilitating the halogen-metal exchange. A mixture of a coordinating solvent like THF and a non-coordinating solvent like toluene is often used to balance reactivity and solubility of the various species in the reaction mixture. echemi.com The use of anhydrous solvents is imperative, as any trace of water will rapidly quench the highly basic organolithium reagent.
Preparation from 2,4,6-Trifluoropyridine (B32590)
An alternative synthetic pathway to this compound begins with the more readily available precursor, 2,4,6-trifluoropyridine. This multi-step process involves the selective functionalization of the 4-position of the pyridine ring.
One documented route involves the conversion of 2,4,6-trifluoropyridine to 2,6-difluoro-4-hydrazinopyridine. echemi.com This intermediate can then be further transformed to introduce the boronic acid functionality at the 4-position. The synthesis of 2,6-difluoro-4-hydrazinopyridine serves as a key step in accessing the desired boronic acid from a trifluorinated precursor. echemi.com
Bromination to 4-bromo-2,6-difluoropyridine
The transformation of 2,6-difluoropyridine (B73466) to its 4-bromo derivative is a critical step in the most common synthetic route to this compound. This electrophilic aromatic substitution is typically achieved using a brominating agent in the presence of a strong acid.
One established method involves the use of bromine (Br₂) in fuming sulfuric acid (oleum). google.com However, this approach can be slow and require high temperatures, often leading to a mixture of mono- and dibrominated isomers that are challenging to purify. google.com To overcome these drawbacks, alternative brominating agents have been explored. N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have emerged as more selective and efficient reagents for this transformation. google.com The reaction using DBDMH, in particular, can be performed without an additional solvent, with typical reaction times ranging from 2 to 10 hours at temperatures between 80 and 125°C. google.com This method offers high yields, often exceeding 80%. google.com
The synthesis of related brominated pyridines, such as 4-bromo-2,6-bis(2-pyridyl)pyridine, has also been documented, starting from 2-picolinic acid and involving reagents like phosphorus pentabromide (PBr₅) and phosphorus oxybromide (POBr₃). researchgate.net
Alternative Boronating Agents and Strategies
While the lithiation-borylation of 4-bromo-2,6-difluoropyridine is a standard method, alternative strategies for introducing the boronic acid functionality have been developed. These methods often offer improved functional group tolerance and milder reaction conditions.
Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of pyridines. digitellinc.comrsc.orgnih.gov This method allows for the direct conversion of a C-H bond to a C-B bond, bypassing the need for a halogenated precursor. For 2,6-disubstituted pyridines, this borylation typically occurs at the 4-position due to steric hindrance at the other positions. digitellinc.com The reaction is often carried out neat, without a solvent, and is compatible with various functional groups. digitellinc.com However, the reactivity can be influenced by the electronic properties of the substituents on the pyridine ring. digitellinc.comrsc.org The nitrogen lone pair can inhibit the iridium catalyst, but this can be overcome by introducing an electron-withdrawing substituent at the C-2 position. rsc.orgnih.gov
Palladium-catalyzed cross-coupling of halopyridines with boron-containing reagents is another widely used strategy. arkat-usa.org This approach involves the reaction of a halopyridine, such as 4-bromo-2,6-difluoropyridine, with a diboron (B99234) reagent, like bis(pinacolato)diboron (B136004), in the presence of a palladium catalyst and a base. google.com This method is versatile and allows for the synthesis of a wide range of pyridinylboronic esters. arkat-usa.org
The table below summarizes some of the key alternative borylation strategies.
| Borylation Strategy | Reagents | Key Features |
| Iridium-Catalyzed C-H Borylation | [Ir(cod)Cl]₂, ligand, B₂pin₂ | Direct functionalization of C-H bonds; high regioselectivity for the 4-position in 2,6-disubstituted pyridines. digitellinc.comvanderbilt.edu |
| Palladium-Catalyzed Cross-Coupling | Halopyridine, B₂pin₂, Pd catalyst, base | Versatile method applicable to a wide range of halopyridines; good functional group tolerance. arkat-usa.orggoogle.com |
| Lithiation-Borylation | Aryl halide, organolithium reagent, borate ester | A traditional and widely used method; requires low temperatures. bris.ac.uknih.gov |
Synthesis of Key Pyridine Precursors for Boronic Acid Formation
The synthesis of this compound is intrinsically linked to the availability of appropriately functionalized pyridine precursors. The introduction of fluorine atoms and other halogens onto the pyridine ring are crucial preliminary steps.
Several methods exist for the introduction of fluorine atoms into pyridine rings, a key step in generating the difluoropyridine scaffold.
Direct Fluorination: Direct fluorination of pyridines can be achieved using elemental fluorine, typically diluted with an inert gas like nitrogen, at low temperatures (-40°C to +25°C). google.com This method can selectively introduce a fluorine atom at the 2-position of substituted pyridines. google.com Another direct C-H fluorination method utilizes silver(II) fluoride (B91410) (AgF₂) and is known for its high site-selectivity for the C-H bond adjacent to the nitrogen atom. orgsyn.org This reaction is tolerant of various functional groups and proceeds at or near room temperature. orgsyn.org
Halogen Exchange (Halex) Reactions: This is a common strategy where chloro or bromo substituents on the pyridine ring are replaced with fluorine. This is often accomplished using fluoride salts like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent at elevated temperatures. googleapis.com For instance, 2,5-dichloropyridine (B42133) can be converted to 2,5-difluoropyridine (B1303130) using anhydrous potassium fluoride. google.com
From Pyridine N-Oxides: Pyridine N-oxides can be converted to 2-fluoropyridines. acs.org This method involves the formation of a 2-pyridyltrialkylammonium salt intermediate, which is then subjected to fluorination. acs.org
Schiemann Reaction: This classic method involves the diazotization of an aminopyridine in the presence of a fluoride source, followed by thermal decomposition of the resulting diazonium salt to introduce a fluorine atom. google.com
The following table provides a summary of common fluorination methods for pyridine rings.
| Method | Reagents | Key Features |
| Direct C-H Fluorination | AgF₂ | High site-selectivity for the position alpha to nitrogen; mild reaction conditions. orgsyn.orgacs.org |
| Direct Fluorination | F₂ (diluted) | Direct conversion of C-H to C-F bonds; requires careful control of reaction conditions. google.com |
| Halogen Exchange (Halex) | KF, CsF | Substitution of existing halogens with fluorine; widely used in industrial processes. googleapis.comgoogle.com |
| From Pyridine N-Oxides | Trialkylamine, fluorinating agent | Site-specific fluorination at the 2-position. acs.org |
The synthesis of halogenated difluoropyridine intermediates, particularly 4-bromo-2,6-difluoropyridine, is a pivotal step towards obtaining the target boronic acid.
The most direct route to 4-bromo-2,6-difluoropyridine starts from 2,6-difluoropyridine, which is then brominated as described in section 2.1.2.2. The starting 2,6-difluoropyridine can be synthesized via halogen exchange from 2,6-dichloropyridine.
An alternative approach to halogenated pyridines involves the functionalization of pyridine N-oxides or hydroxypyridines with reagents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) at high temperatures. nih.gov
The synthesis of other halogenated difluoro-aromatic compounds, which can serve as precursors or model compounds, has also been extensively studied. For instance, 4-bromo-2,6-difluorobenzaldehyde (B1272164) can be prepared from 1-bromo-3,5-difluorobenzene (B42898) via lithiation with lithium diisopropylamide (LDA) followed by formylation. chemicalbook.com Similarly, 4-bromo-2,6-difluoroaniline (B33399) is a commercially available building block. ossila.comnih.govsigmaaldrich.com The synthesis of 4-bromo-2,6-difluorobenzonitrile (B47616) from 3,5-difluorobromobenzene has also been reported. google.com
Synthetic Access to Boronate Esters of this compound
Boronic acids are often handled and stored as their more stable ester derivatives, such as pinacol (B44631) esters. These esters are readily prepared and can be easily converted back to the free boronic acid when needed.
The pinacol ester of this compound is typically synthesized through a palladium-catalyzed cross-coupling reaction, commonly known as the Miyaura borylation. google.comresearchgate.net In this reaction, 4-bromo-2,6-difluoropyridine is reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base, typically potassium acetate (B1210297) (KOAc), in an inert solvent like dioxane. google.com The reaction is usually heated to drive it to completion. google.com
An alternative route involves the iridium-catalyzed C-H borylation of 2,6-difluoropyridine directly with B₂pin₂, which can yield the 4-borylated product. researchgate.net
The synthesis of other pyridyl boronic acid pinacol esters follows similar principles. For example, 2-acetamido-4-bromopyridine can be converted to its corresponding pinacol boronate ester using B₂pin₂, a palladium catalyst, and potassium acetate in dioxane. google.com
The table below outlines a typical procedure for the synthesis of this compound pinacol ester.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| 4-Bromo-2,6-difluoropyridine | Bis(pinacolato)diboron | Pd(dppf)Cl₂ | Potassium Acetate | Dioxane | This compound pinacol ester |
Utility of Boronate Esters in Cross-Coupling Reactions
Boronate esters, particularly pinacol esters, serve as highly valuable and often superior alternatives to boronic acids in Suzuki-Miyaura cross-coupling reactions. Their enhanced stability, ease of handling, and favorable reactivity profile make them indispensable reagents in modern organic synthesis, especially for creating complex molecules.
The primary advantage of boronate esters lies in their increased stability compared to the corresponding boronic acids. ed.ac.uk Boronic acids, especially electron-deficient arylboronic acids and certain heterocyclic derivatives, are susceptible to protodeboronation, a decomposition pathway that cleaves the C-B bond. nih.gov Boronate esters, by masking the reactive boronic acid moiety, mitigate this instability. This stability allows for their purification by standard techniques like column chromatography and ensures a longer shelf life, which is not always possible for pyridylboronic acids. ed.ac.ukresearchgate.net
In the context of the Suzuki-Miyaura reaction, boronate esters are crucial for the late-stage functionalization of complex pharmaceutical intermediates. nih.gov Their stability permits their use in multi-step syntheses where the boron moiety must endure various reaction conditions before the final cross-coupling step. For instance, the synthesis of Crizotinib, a kinase inhibitor, employs a pinacol boronic ester in a key late-stage Suzuki-Miyaura coupling. nih.gov Similarly, boronate esters derived from electron-deficient pyridines, such as the pinacol ester of 2,6-bis(trifluoromethyl)pyridine-4-boronic acid, have proven to be effective precursors for installing strongly electron-withdrawing groups onto various aromatic systems. researchgate.netkaust.edu.sa This demonstrates their utility for structures analogous to 2,6-difluoropyridine derivatives.
While boronic esters are generally less reactive than boronic acids due to the reduced Lewis acidity of the boron center, this can be advantageous. ed.ac.uk The reaction rate can be modulated, and in some cases, the use of esters leads to cleaner reactions with fewer byproducts. nih.gov The transmetalation step in the catalytic cycle can be influenced by the structure of the boronate ester; sterically hindered esters like pinacol esters may react more slowly than the corresponding boronic acid but can still lead to high yields of the cross-coupled product. nih.gov
The reaction conditions for coupling boronate esters can be fine-tuned for optimal results. Often, the addition of a small amount of water is beneficial, as it can facilitate the in situ hydrolysis of the ester to the more reactive boronic acid, potentially accelerating the reaction. nih.gov This effect can also be linked to the formation of palladium-hydroxo intermediates that influence the transmetalation mechanism. nih.gov
The table below summarizes the comparative utility of boronate esters and boronic acids in cross-coupling reactions.
| Feature | Boronic Acids | Boronate Esters (e.g., Pinacol Esters) |
| Stability | Generally lower; prone to protodeboronation, especially for electron-deficient and some heterocyclic systems. nih.gov | High; stable to chromatography and have a long shelf life. ed.ac.ukresearchgate.net |
| Purification | Often difficult to purify by chromatography. | Readily purified by column chromatography. researchgate.net |
| Reactivity | Generally more reactive, which can lead to faster reactions. nih.gov | Generally less reactive, allowing for more controlled reactions. ed.ac.uk |
| Handling | Can be challenging due to instability. | Easier to handle and store due to higher stability. ed.ac.uk |
| Applications | Widely used but can be problematic in complex, multi-step syntheses. | Ideal for late-stage functionalization and as stable building blocks. nih.gov |
Applications of 2,6 Difluoropyridine 4 Boronic Acid in Cross Coupling Reactions
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is the most prominent application of 2,6-difluoropyridine-4-boronic acid. This palladium-catalyzed reaction forms a carbon-carbon bond between the pyridine (B92270) ring and various organic halides or pseudohalides. libretexts.org It is widely favored due to its operational simplicity, tolerance of numerous functional groups, and the use of generally non-toxic and stable boronic acid reagents. organic-chemistry.orgyoutube.com
Mechanism and Catalytic Cycles in the Context of this compound
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgrsc.org
Oxidative Addition : The cycle begins with a catalytically active Pd(0) complex, which undergoes oxidative addition with an organohalide (Ar-X). This step forms a Pd(II) intermediate (Ar-Pd-X). The reactivity of the halide typically follows the order I > Br > OTf (triflate) > Cl. youtube.com
Transmetalation : This is the key step where the organic group is transferred from the boron atom to the palladium center. For this compound, a base is required to activate the boronic acid, forming a more nucleophilic boronate species (e.g., [F₂PyB(OH)₃]⁻). This boronate then reacts with the Pd(II) complex to displace the halide and form a new diorganopalladium(II) intermediate ([Ar-Pd-PyF₂]). The electron-deficient nature of the 2,6-difluoropyridine (B73466) ring can slow this step compared to electron-rich boronic acids. nih.gov The pyridine nitrogen itself can also coordinate to the palladium center, potentially influencing the reaction rate and catalyst stability. youtube.com
Reductive Elimination : In the final step, the two organic groups on the palladium intermediate are coupled, forming the desired biaryl product (Ar-PyF₂) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com
Regioselectivity and Orthogonal Synthesis Strategies
Regioselectivity is crucial when coupling partners contain multiple reactive sites. In reactions involving di- or polyhalogenated substrates, the inherent differences in reactivity among carbon-halogen bonds can be exploited for selective coupling. For instance, in a molecule containing both a bromo and a chloro substituent, the Suzuki-Miyaura coupling will preferentially occur at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. nih.govnih.gov This principle allows for sequential, or orthogonal, synthesis strategies.
For example, this compound could be coupled to a substrate like 1-bromo-4-chlorobenzene. The reaction would selectively yield 4-(4-chlorophenyl)-2,6-difluoropyridine. The remaining chloro group can then be subjected to a second, different cross-coupling reaction, potentially under more forcing conditions or with a different catalyst system, to install a third, distinct aryl group. nih.govyoutube.com This step-wise approach provides a powerful route to complex, unsymmetrical multi-aryl systems that would be difficult to access otherwise. The selectivity is governed by factors including the relative bond strengths (C-I < C-Br < C-Cl), the choice of catalyst and ligands, and the reaction conditions. nih.gov
Catalyst Systems and Ligand Design for Enhanced Reactivity (e.g., Palladium-based Catalysts)
The success of Suzuki-Miyaura coupling, especially with challenging substrates like the electron-deficient this compound, is highly dependent on the catalyst system. While early systems often used catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], modern catalysis has seen the development of more robust and active systems. nih.govnih.gov
Key advancements have come from ligand design. Sterically bulky and electron-rich phosphine (B1218219) ligands are particularly effective. These ligands stabilize the Pd(0) center and promote the oxidative addition step while facilitating the reductive elimination. youtube.com N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands due to their strong σ-donating properties. nih.gov
For coupling electron-deficient boronic acids or unreactive aryl chlorides, highly active catalyst systems are required. The table below summarizes some advanced catalyst systems often employed for such challenging Suzuki-Miyaura reactions.
| Catalyst/Precatalyst | Ligand | Typical Substrates | Key Advantages | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Aryl chlorides, heteroaryl boronic acids | High activity for unreactive coupling partners. | youtube.comnih.gov |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Aryl chlorides, heteroaryl boronic acids, hindered substrates | Excellent for sterically demanding and electron-poor substrates. | youtube.commdpi.com |
| Pd(OAc)₂ or Pd₂(dba)₃ | RuPhos: 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Heteroaryl halides and boronic acids | Effective for forming heterobiaryl linkages. | youtube.comnih.gov |
| PdCl₂(dppf) | dppf: 1,1'-Bis(diphenylphosphino)ferrocene | General use, effective for a range of aryl halides | Good stability and broad applicability. | nih.gov |
| Pd/C | Triphenylphosphine (PPh₃) or other phosphines | Industrial applications, halopyridines | Heterogeneous catalyst, easily removed by filtration, recyclable. | researchgate.net |
Scope and Limitations with Diverse Coupling Partners (e.g., Aryl Halides, Pseudohalides, Heterocycles)
This compound can be coupled with a wide variety of electrophilic partners. The scope of the reaction is broad, but certain limitations exist.
Aryl Halides : The reaction works well with aryl iodides, bromides, and, with more active catalysts, chlorides. The electron-withdrawing nature of the difluoropyridine ring means it is an effective coupling partner for both electron-rich and electron-poor aryl halides. nih.gov
Pseudohalides : Aryl triflates (Ar-OTf) are excellent substrates for Suzuki-Miyaura coupling and react under conditions similar to aryl bromides. libretexts.orgrsc.org Other pseudohalides like tosylates or mesylates can also be used, though they are generally less reactive.
Heterocycles : Coupling with heteroaryl halides is a powerful method for constructing biheteroaryl systems, which are common in pharmaceuticals. youtube.com this compound can react with a range of heterocyclic halides, such as chloropurines, bromoquinolines, or chloropyrimidines. nih.govnrochemistry.com However, these couplings can be challenging due to potential catalyst inhibition by the heteroatom lone pairs and the instability of the coupling partners.
Alkenyl and Alkyl Partners : While less common for this specific boronic acid, the Suzuki reaction is also capable of coupling with alkenyl halides (retaining stereochemistry) and, using specialized systems, even some alkyl halides. nih.govrsc.org
Limitations : The primary limitation is the potential for protodeboronation, as previously discussed. nih.govyoutube.com Furthermore, highly sterically hindered coupling partners can lead to low yields by impeding the approach to the palladium center. Finally, substrates containing functional groups that are incompatible with the basic reaction conditions (e.g., certain base-sensitive esters or ketones) may require careful optimization of the base and solvent system. nih.gov
Microwave-Assisted Suzuki-Miyaura Cross-Coupling
The use of microwave irradiation has become a valuable technique for accelerating Suzuki-Miyaura reactions. organic-chemistry.orgorganic-chemistry.org Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher product yields by minimizing the formation of byproducts from thermal decomposition. libretexts.orgwikipedia.org
For the coupling of this compound, microwave assistance can be particularly beneficial. The efficient and rapid heating helps to overcome the activation barriers associated with coupling electron-deficient substrates or less reactive partners like aryl chlorides. nih.gov The reaction is typically performed in a sealed vessel in a microwave reactor, allowing for temperatures and pressures higher than conventional reflux conditions, which drives the reaction to completion more efficiently. organic-chemistry.orgorganic-chemistry.org
Other Metal-Catalyzed Cross-Coupling Methodologies
While the Suzuki-Miyaura reaction is the archetypal cross-coupling for boronic acids, this compound can also participate in other metal-catalyzed transformations.
One notable example is the Chan-Lam Coupling (also known as the Chan-Evans-Lam or CEL coupling). This reaction involves the formation of a carbon-heteroatom bond, typically C-N or C-O, using a copper catalyst. nrochemistry.comwikipedia.org Unlike the palladium-catalyzed Suzuki reaction, the Chan-Lam coupling joins the boronic acid with a nucleophile, such as an amine, aniline, or alcohol, to form an aryl amine or aryl ether. youtube.comorganic-chemistry.org The reaction is often performed in the presence of a base and an oxidant (frequently air) and offers a complementary method to the Buchwald-Hartwig amination for C-N bond formation. wikipedia.org
Another relevant methodology is the oxidative Heck reaction . The conventional Mizoroki-Heck reaction couples an organohalide with an alkene. However, in the oxidative Heck variant, an organoboronic acid can be used in place of the organohalide. rsc.org This Pd(II)-catalyzed process begins with a transmetalation step, similar to the Suzuki reaction, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the arylated alkene product. nih.govresearchgate.net This provides a pathway to vinyl-substituted 2,6-difluoropyridines directly from alkenes.
Finally, boronic acids have been shown to play a role in some Buchwald-Hartwig-type aminations . While the primary reactants are an aryl halide and an amine, studies have shown that the presence of a boronic acid or ester can activate a nickel catalyst system for selective C-N bond formation with aryl iodides. acs.org
Copper-Mediated Cross-Coupling Reactions involving Pyridyl Boronic Acids
Copper-catalyzed cross-coupling reactions represent a powerful and economical alternative to palladium-based systems for the formation of carbon-heteroatom bonds. The most prominent of these is the Chan-Lam coupling, which facilitates the formation of C-N and C-O bonds by reacting an aryl boronic acid with an amine or alcohol. wikipedia.orgnrochemistry.com This reaction is particularly advantageous as it can often be performed under mild conditions, at room temperature, and open to the air, using a copper catalyst that is reoxidized by atmospheric oxygen. organic-chemistry.org
The generally accepted mechanism for the Chan-Lam N-arylation involves the interaction of a Cu(II) salt, the amine, and the aryl boronic acid. st-andrews.ac.uk A key intermediate is a proposed copper(III)-aryl-amide species, which undergoes reductive elimination to form the desired C-N bond and a Cu(I) species. wikipedia.org The Cu(I) is then re-oxidized to Cu(II) by oxygen to complete the catalytic cycle. nrochemistry.comst-andrews.ac.uk
While specific studies detailing the use of this compound in Chan-Lam couplings are not prevalent, the reaction is widely applied to other aryl and heteroaryl boronic acids, including various pyridine derivatives. nih.gov For instance, the copper-catalyzed N-arylation of aminoquinolines and other N-heterocycles with various aryl boronic acids proceeds efficiently, demonstrating the viability of this method for coupling nitrogen nucleophiles with heterocyclic boronic acids. researchgate.net These established protocols provide a strong basis for the application of this compound in similar transformations to synthesize N-aryl-2,6-difluoropyridin-4-amines.
Below is an illustrative example of a Chan-Lam C-N coupling reaction with a nitrogen-containing heterocycle, showcasing typical reaction conditions.
Table 1: Illustrative Example of a Copper-Catalyzed C-N Cross-Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst/Base System | Solvent | Conditions | Product | Yield | Ref. |
| Phenylboronic acid | 2-Nitroimidazole | Cu(OAc)₂ / K₂CO₃ | Acetonitrile | 70 °C, 18 h | 1-Phenyl-2-nitro-1H-imidazole | 85% | nrochemistry.comnih.gov |
This interactive table showcases a representative Chan-Lam reaction. Users can sort and filter the data based on the provided columns.
Exploration of Buchwald-Hartwig Coupling Pathways
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a robust and general method for palladium-catalyzed C-N bond formation. wikipedia.orgnih.gov The canonical reaction involves the coupling of an aryl halide or pseudohalide (like a triflate) with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. wikipedia.orglibretexts.org
The catalytic cycle for the Buchwald-Hartwig amination is well-established. It begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. libretexts.orgnrochemistry.com Subsequent association of the amine and deprotonation by the base leads to a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. wikipedia.orgnrochemistry.com The choice of ligand is critical, with bulky, electron-rich phosphine ligands like BrettPhos and RuPhos enabling the coupling of a wide range of substrates under mild conditions. rsc.orgyoutube.com
For the synthesis of molecules containing the 2,6-difluoropyridin-4-yl amine moiety, the most direct Buchwald-Hartwig pathway would involve the coupling of a 4-halo-2,6-difluoropyridine with a desired amine. However, the query focuses on pathways involving this compound. While palladium-catalyzed C-N coupling of boronic acids exists, it is less common than the copper-catalyzed Chan-Lam reaction. The term "Buchwald-Hartwig" almost exclusively refers to reactions starting from aryl halides/pseudohalides. wikipedia.orgpearson.com Therefore, this section explores the conventional Buchwald-Hartwig reaction as the primary palladium-catalyzed route to the target amine structures.
The table below provides a representative example of a Buchwald-Hartwig amination using a heteroaryl halide.
Table 2: Representative Buchwald-Hartwig Amination of a Heteroaryl Halide
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Conditions | Product | Yield | Ref. |
| 2-Chloropyrazine | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene (B28343) | 100 °C, 16 h | 2-(Pyrazin-2-yl)morpholine | 95% | nrochemistry.com |
This interactive table demonstrates a typical Buchwald-Hartwig reaction. Users can sort and filter the data to explore the reaction components.
Advanced Applications in Medicinal Chemistry and Drug Discovery
Role as a Versatile Building Block in Pharmaceutical Development
2,6-Difluoropyridine-4-boronic acid serves as a fundamental building block in the synthesis of complex pharmaceutical compounds. sigmaaldrich.comijsat.orgnih.govgoogle.comeur.nl Its boronic acid functional group readily participates in Suzuki-Miyaura cross-coupling reactions, a powerful and widely used method for forming carbon-carbon bonds in medicinal chemistry. This allows for the efficient and modular assembly of drug-like molecules. The pyridine (B92270) core, a common motif in many approved drugs, provides a scaffold that can be further functionalized to optimize biological activity and pharmacokinetic properties. arabjchem.org
The versatility of this compound is highlighted by its use in the creation of diverse molecular libraries for high-throughput screening. By combining this building block with various other reagents, medicinal chemists can rapidly generate a wide array of compounds with different structural features, increasing the probability of identifying promising drug candidates. researchgate.net
Synthesis of Biologically Active Compounds Incorporating the 2,6-Difluoropyridine (B73466) Moiety
The 2,6-difluoropyridine moiety, introduced through the use of this compound, is a key feature in a growing number of biologically active compounds. sigmaaldrich.comnih.gov This structural unit has been successfully incorporated into molecules targeting a range of diseases.
Targeted Therapies for Specific Diseases (e.g., Cancer Treatment)
In the realm of oncology, the 2,6-difluoropyridine scaffold has proven to be particularly valuable. Pyridine derivatives have a long history in cancer therapy, with several approved drugs featuring this heterocyclic core. ijsat.orgarabjchem.org The addition of fluorine atoms can enhance the anti-cancer properties of these molecules. For instance, pyridine-urea derivatives incorporating the 2,6-difluoropyridine moiety have demonstrated potent inhibitory activity against breast cancer cell lines. nih.gov These compounds often target specific molecular pathways involved in tumor growth and progression, such as receptor tyrosine kinases. ijsat.orgnih.gov
Development of Novel Drug-Like Molecules with Diverse Bioactivities (e.g., Anti-cancer, Anti-inflammatory)
Beyond cancer, the 2,6-difluoropyridine moiety has been utilized to develop molecules with a wide spectrum of biological activities. nih.gov Its incorporation can lead to compounds with anti-inflammatory, and other therapeutic properties. The electronic nature of the difluorinated pyridine ring can influence the binding affinity of a molecule to its biological target, leading to enhanced potency and selectivity. nih.gov
Influence of Fluorine Atoms on Bioactivity and Pharmacokinetics
The two fluorine atoms in this compound play a crucial role in modulating the properties of the resulting drug candidates. Fluorine is a highly electronegative atom that can significantly alter the electronic distribution within a molecule. This can lead to:
Enhanced Binding Affinity: The fluorine atoms can form favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the active site of a target protein, thereby increasing the binding affinity and potency of the drug.
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer half-life of the drug in the body, potentially allowing for less frequent dosing.
Increased Lipophilicity: The introduction of fluorine atoms can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes and the blood-brain barrier. This property must be carefully balanced to ensure optimal absorption, distribution, metabolism, and excretion (ADME) profiles.
Altered pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the pyridine nitrogen, influencing the ionization state of the molecule at physiological pH. This can impact its solubility, permeability, and interaction with biological targets.
Formation of Stable Complexes with Biomolecules for Therapeutic and Diagnostic Applications
The 2,6-difluoropyridine moiety can participate in the formation of stable complexes with various biomolecules, including metal ions and proteins. sigmaaldrich.comnih.gov This property is being explored for both therapeutic and diagnostic purposes. For example, pyridine derivatives have been shown to form complexes with metal ions that exhibit selective anticancer activity. These complexes can induce apoptosis (programmed cell death) in cancer cells through mechanisms such as targeting mitochondria. nih.gov
Radiolabeling Strategies for Positron Emission Tomography (PET) Tracers
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and drug development. It requires the use of radiolabeled tracers that can visualize and quantify biological processes in the body. The 2,6-difluoropyridine scaffold is amenable to radiolabeling with positron-emitting isotopes, most notably fluorine-18 (B77423) (¹⁸F).
Strategies for incorporating ¹⁸F into molecules containing the 2,6-difluoropyridine moiety are being actively developed. These often involve nucleophilic aromatic substitution reactions where a leaving group on the pyridine ring is replaced with ¹⁸F. The resulting ¹⁸F-labeled PET tracers can be used to:
Visualize Drug Distribution: Track the biodistribution and tumor uptake of a drug candidate in preclinical and clinical studies.
Assess Target Engagement: Determine if a drug is binding to its intended target in the body.
Monitor Treatment Response: Evaluate the effectiveness of a therapeutic intervention by measuring changes in the biological target.
The development of ¹⁸F-labeled PET tracers based on the 2,6-difluoropyridine scaffold holds significant promise for advancing personalized medicine by enabling the non-invasive assessment of drug pharmacokinetics and pharmacodynamics. nih.gov
Applications in Material Science and Catalysis Research
Development of Advanced Materials with Unique Electronic Properties
2,6-Difluoropyridine-4-boronic acid serves as a critical organic building block for the synthesis of advanced materials with tailored electronic and optical properties. bldpharm.com The presence of two fluorine atoms on the pyridine (B92270) ring significantly lowers the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO). This electron-deficient nature is highly desirable in the design of materials for organic electronics.
Research findings indicate its use as a monomer or precursor in the following areas:
OLED Materials: It is incorporated into the structure of emitters or host materials for Organic Light-Emitting Diodes (OLEDs). The difluoropyridine core can enhance electron injection and transport, leading to improved device efficiency and stability. bldpharm.com
Electronic Materials: The compound is utilized in creating n-type (electron-transporting) organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). bldpharm.com
Covalent Organic Frameworks (COFs): As a difunctional monomer, it can be used to construct highly ordered, porous COFs. bldpharm.com The resulting frameworks may exhibit unique properties for gas storage, separation, or heterogeneous catalysis, driven by the specific electronic character of the difluoropyridine unit.
| Application Area | Role of this compound | Resulting Property |
| Organic Light-Emitting Diodes (OLEDs) | Precursor for emitter or host materials | Enhanced electron transport, improved efficiency bldpharm.com |
| Organic Field-Effect Transistors (OFETs) | Building block for n-type semiconductors | Facilitates electron mobility bldpharm.com |
| Covalent Organic Frameworks (COFs) | Organic monomer for framework construction | Creates ordered, porous electronic materials bldpharm.com |
Application in the Formulation of Polymers and Coatings
The compound is classified as a material building block for polymer science. bldpharm.com Its utility in this area is derived from its bifunctionality. The boronic acid group is a key participant in cross-coupling reactions, such as the Suzuki coupling, which are powerful methods for polymer synthesis. The parent compound, 2,6-difluoropyridine (B73466), has been used in polycondensation reactions to prepare poly(pyridine ether)s. sigmaaldrich.com
By extension, this compound allows for the introduction of the fluorinated pyridine moiety into polymer backbones. This can impart specific properties to the resulting polymers and coatings, such as:
Thermal Stability: The strong carbon-fluorine bonds and the stability of the aromatic pyridine ring can enhance the thermal resistance of the polymer.
Chemical Resistance: The electron-deficient nature of the ring can make the polymer less susceptible to oxidative degradation.
Modified Optical Properties: Incorporation of the chromophoric pyridine unit can alter the refractive index and absorption characteristics of materials.
Role as a Ligand in Coordination Chemistry
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, allowing it to function as a Lewis base and coordinate to metal centers. wikipedia.org This makes it a valuable ligand in coordination chemistry. The electron-withdrawing fluorine atoms at the 2 and 6 positions decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine, which modulates the strength of the resulting metal-ligand bond and influences the electronic properties and reactivity of the metal complex. wikipedia.org
This compound can form coordination complexes with a variety of transition metal ions. wikipedia.orgresearchgate.net The pyridine nitrogen acts as the primary coordination site, forming a dative bond with the metal. These complexes are investigated for their potential applications in catalysis, sensing, and as functional materials. The specific geometry and stability of the complex depend on the metal ion, its oxidation state, and the other ligands present. wikipedia.org The formation of complexes with metals like copper (Cu²⁺) and zinc (Zn²⁺) is a common theme for pyridine-based ligands. researchgate.netnih.gov
While acting as a simple monodentate ligand, this compound is more powerfully employed as a building block for more complex ligand architectures. Its boronic acid functional group allows it to be covalently linked to other chemical entities through reactions like Suzuki coupling. This enables the rational design of polydentate ligands, including:
Pincer Ligands: By reacting the boronic acid with molecules containing additional donor atoms, it can form part of a larger structure that binds to a metal center in a tridentate, pincer-like fashion. Such ligands are highly sought after for creating stable and highly active catalysts.
Supramolecular Systems: The compound is identified as a ligand for Metal-Organic Frameworks (MOFs), which are a class of supramolecular systems or coordination polymers. bldpharm.com In this context, the pyridine nitrogen coordinates to a metal ion, while the boronic acid (or a derivative) can act as a linker to bridge multiple metal centers, leading to the formation of extended, crystalline networks.
Exploration in Catalytic Processes for Enhanced Efficiency and Selectivity
Boronic acids are recognized as versatile catalysts, often functioning as mild Lewis acids. researchgate.net They can activate substrates containing hydroxyl groups, such as carboxylic acids and alcohols, facilitating reactions like amidations and esterifications. researchgate.netscispace.com The catalytic activity of a boronic acid is related to the Lewis acidity of the boron atom.
Computational Studies and Mechanistic Insights
Theoretical Investigations of Reactivity and Selectivity
Theoretical studies on fluorinated boronic acids, including pyridine-based systems, have highlighted the significant influence of fluorine substitution on their acidity and reactivity. The introduction of fluorine atoms generally increases the acidity of boronic acids, a factor that can be beneficial for many applications. nih.gov However, the position of the fluorine substituents plays a crucial role. While a fluorine atom in the para position can have its electron-withdrawing inductive effect partially compensated by the opposing resonance effect, the ortho positioning of two fluorine atoms in 2,6-difluoropyridine-4-boronic acid leads to a pronounced increase in acidity. nih.gov
Computational models can be employed to calculate key parameters that govern reactivity, such as pKa values and acceptor numbers. These calculations help in understanding how the electronic properties of the boronic acid influence its participation in catalytic cycles. For instance, density functional theory (DFT) calculations can be used to analyze the electronic structure and reactivity descriptors of such compounds, providing insights into their stability and reactivity. mdpi.com
Modeling of Reaction Pathways and Transition States in Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and computational modeling has been instrumental in elucidating its complex mechanism. mdpi.comlibretexts.org For a substrate like this compound, modeling the reaction pathway involves several key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com
Theoretical models can calculate the energy profiles of these steps, identifying the rate-determining step and the structures of transition states. For example, in the cross-coupling of pyridinyltrifluoroborates, which are related to boronic acids, an increase in the catalyst and ligand loading is often required because the electron-deficient nature of the pyridine (B92270) ring can slow down the transmetalation step. nih.gov Computational studies can quantify these energetic barriers and help in optimizing reaction conditions.
Furthermore, these models can shed light on side reactions that may occur, such as protodeboronation, where the boronic acid is quenched before it can participate in the desired coupling. libretexts.orgresearchgate.net Understanding the transition states for both the desired coupling and undesired side reactions is crucial for developing more efficient and selective synthetic protocols.
Understanding the Electronic and Steric Effects of Fluorine Substituents
The two fluorine atoms at the 2- and 6-positions of the pyridine ring in this compound exert profound electronic and steric effects. Electronically, fluorine is the most electronegative element and acts as a strong electron-withdrawing group through induction. rsc.org This significantly lowers the electron density of the pyridine ring and the boron center. nih.gov This electron deficiency can impact the rates of various steps in a catalytic cycle; for instance, it can make the transmetalation step in a Suzuki-Miyaura reaction more challenging. mdpi.com
While fluorine has an inductive electron-withdrawing effect, it can also act as an electron-donating group through resonance. rsc.org However, in the case of 2,6-difluoropyridine (B73466), the inductive effect is generally considered dominant. Computational methods, such as the calculation of Hammett constants for different fluorine substituents, can help to quantify these opposing effects. nih.gov
From a steric perspective, the fluorine atoms ortho to the nitrogen and meta to the boronic acid group can influence the approach of reactants and catalysts. While fluorine is the smallest of the halogens, its presence can still create steric hindrance that affects the geometry of transition states and intermediates in a reaction. nih.gov Modeling can help visualize and quantify these steric interactions, providing a more complete picture of the factors governing the reactivity of this compound.
Future Directions and Emerging Research Areas
Novel Synthetic Routes and Sustainable Chemistry Approaches
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research concerning 2,6-difluoropyridine-4-boronic acid is expected to focus on novel catalytic systems and sustainable practices.
Iridium-Catalyzed C-H Borylation: A promising avenue for the synthesis of pyridinylboronic esters is the use of iridium-catalyzed C-H borylation. researchgate.netdigitellinc.comillinois.edursc.orgnih.gov This method offers a direct approach to functionalize the pyridine (B92270) ring, potentially reducing the number of synthetic steps and improving atom economy compared to traditional methods that often start from halogenated pyridines. researchgate.netdigitellinc.comillinois.edursc.orgnih.gov Research in this area will likely focus on optimizing reaction conditions for 2,6-difluoropyridine (B73466) to achieve high regioselectivity and yield. The mechanism of iridium-catalyzed C-H borylation is thought to involve an Ir(III)-Ir(V) catalytic cycle, which allows for the functionalization of C-H bonds that are typically unreactive. illinois.edu
Sustainable Catalysis and Solvents: The principles of green chemistry are increasingly influencing synthetic strategies. Future syntheses of this compound and its derivatives will likely incorporate recyclable catalysts and greener solvents. acs.orgnih.govnih.govnih.gov For instance, the use of palladium catalysts supported on recyclable materials could offer a more sustainable alternative to homogeneous catalysts in cross-coupling reactions. acs.org Furthermore, exploring the use of bio-based or other environmentally friendly solvents can significantly reduce the environmental impact of the synthesis. nih.govnih.gov
| Synthesis Approach | Potential Advantages | Key Research Focus |
| Iridium-Catalyzed C-H Borylation | Direct functionalization, high atom economy, milder conditions. researchgate.netdigitellinc.comillinois.edursc.orgnih.gov | Catalyst optimization for high regioselectivity and yield with 2,6-difluoropyridine. researchgate.net |
| Recyclable Catalysts | Reduced catalyst waste, lower cost over multiple cycles. acs.org | Development of robust supported catalysts for borylation and cross-coupling reactions. acs.org |
| Greener Solvents | Reduced environmental impact, improved safety profile. nih.govnih.gov | Identification and optimization of bio-based or other green solvents for the synthesis of pyridine boronic acids. |
Expansion of Applications in Chemical Biology and Diagnostics
The boronic acid functional group is a versatile tool in chemical biology, known for its ability to form reversible covalent bonds with diols, a common feature in many biological molecules. This reactivity, combined with the specific properties of the 2,6-difluoropyridine scaffold, opens up new possibilities in diagnostics and targeted therapies.
Covalent Inhibitors and Warheads: Boronic acids can act as "warheads" in targeted covalent inhibitors, forming stable bonds with nucleophilic residues in protein active sites. nih.gov The electron-deficient nature of the boron atom in this compound could enhance its reactivity, making it a candidate for developing potent and selective enzyme inhibitors. nih.gov Future research will likely explore the design and synthesis of derivatives of this compound as potential therapeutic agents.
Fluorescent Probes and Sensors: The development of fluorescent probes for the detection of biologically important molecules is a rapidly growing field. Boronic acid-containing fluorophores can be designed to signal the presence of saccharides and other diol-containing analytes through changes in their fluorescence properties. nih.govresearchgate.netmdpi.comnih.gov The unique electronic and spectroscopic characteristics of the 2,6-difluoropyridine moiety could be harnessed to create novel fluorescent sensors with enhanced sensitivity and selectivity. nih.govresearchgate.netmdpi.comnih.gov
Positron Emission Tomography (PET) Imaging: Radiolabeled molecules are crucial for non-invasive diagnostic imaging techniques like PET. nih.govnih.govgoogle.com The fluorine atoms in this compound provide a site for the introduction of the positron-emitting isotope fluorine-18 (B77423). This would enable the development of novel PET tracers for imaging specific biological targets or processes in vivo. nih.govnih.govgoogle.com
| Application Area | Principle | Potential of this compound |
| Covalent Inhibitors | Forms covalent bonds with protein nucleophiles. nih.gov | Enhanced reactivity of the boronic acid due to the difluoropyridine ring could lead to potent enzyme inhibition. |
| Fluorescent Probes | Boronic acid interaction with diols modulates fluorescence. nih.govresearchgate.netmdpi.comnih.gov | The fluorinated pyridine scaffold may offer unique photophysical properties for sensor development. |
| PET Imaging | Incorporation of a positron-emitting isotope (e.g., ¹⁸F) for in vivo imaging. nih.govnih.govgoogle.com | The existing fluorine atoms provide a direct handle for ¹⁸F radiolabeling. |
High-Throughput Screening and Combinatorial Chemistry utilizing this compound
High-throughput screening (HTS) and combinatorial chemistry are powerful tools for the rapid discovery of new molecules with desired properties. The versatility of this compound as a building block makes it well-suited for these approaches.
Combinatorial Library Synthesis: The synthesis of large, diverse libraries of compounds is a key aspect of drug discovery and materials science. acs.orgresearchgate.netacs.orgnih.govwikipedia.org this compound can be used as a versatile scaffold in combinatorial syntheses to generate libraries of novel pyridine derivatives. These libraries can then be screened for a wide range of biological activities or material properties. acs.orgresearchgate.netacs.orgnih.gov
High-Throughput Screening Assays: Boronic acids have been successfully employed in HTS assays. nih.govnih.govrsc.orgacs.orgrsc.org For example, boronic acid-functionalized surfaces can be used to immobilize glycoproteins for screening purposes. rsc.org The development of HTS-compatible assays incorporating this compound or its derivatives could accelerate the discovery of new lead compounds for drug development or new materials with specific functionalities.
| Technology | Application | Role of this compound |
| Combinatorial Chemistry | Rapid synthesis of large and diverse compound libraries. acs.orgresearchgate.netacs.orgnih.govwikipedia.org | A versatile building block for creating novel pyridine-based libraries. |
| High-Throughput Screening | Rapid screening of large numbers of compounds for desired properties. nih.govnih.govrsc.orgacs.orgrsc.org | Can be a key component in assays for identifying new bioactive molecules or functional materials. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of chemical synthesis with automated platforms and flow chemistry is revolutionizing the way molecules are made, enabling faster, more efficient, and often safer production.
Flow Chemistry Synthesis: Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for continuous manufacturing. iqs.edumit.edu The synthesis of boronic acids and their derivatives, including Miyaura borylation, has been successfully adapted to flow chemistry systems. iqs.edumit.edunih.govorganic-chemistry.org Future research will likely focus on developing continuous flow processes for the synthesis of this compound and its subsequent derivatization, leading to more efficient and scalable production.
Automated Synthesis Platforms: Automated synthesis platforms are becoming increasingly important for the rapid synthesis and optimization of small molecules. These platforms can be programmed to perform complex multi-step syntheses with minimal human intervention. The use of stable boronic acid precursors, such as MIDA boronates, is particularly well-suited for automated iterative cross-coupling reactions. The development of automated synthesis protocols for derivatives of this compound would significantly accelerate the exploration of its chemical space and the discovery of new functional molecules.
| Technology | Key Advantages | Relevance to this compound |
| Flow Chemistry | Improved control, safety, and scalability. iqs.edumit.edu | Development of continuous processes for the synthesis and derivatization of the compound. iqs.edunih.govorganic-chemistry.org |
| Automated Synthesis | Rapid synthesis of compound libraries, accelerated discovery. | Enables high-throughput synthesis of derivatives for screening and optimization. |
Exploration of Advanced Spectroscopic and Analytical Techniques for Characterization
A thorough understanding of the structure and properties of this compound and its derivatives is crucial for its rational application. Advanced analytical techniques will play a key role in this endeavor.
Solid-State NMR Spectroscopy: Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of solid materials. mdpi.comnih.govacademie-sciences.frbiorxiv.org For a compound like this compound, which exists as a solid, solid-state NMR can provide valuable insights into its crystal packing, intermolecular interactions, and polymorphism. mdpi.comnih.govacademie-sciences.frbiorxiv.org
Tandem Mass Spectrometry: Tandem mass spectrometry (MS/MS) is an essential tool for the structural elucidation of molecules. By analyzing the fragmentation patterns of ionized molecules, detailed structural information can be obtained. Systematic studies of the mass spectrometric fragmentation of this compound and its derivatives will aid in their identification and characterization in complex mixtures.
Single-Crystal X-ray Diffraction: Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for crystalline compounds. Obtaining the crystal structure of this compound and its derivatives is crucial for understanding its conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. This information is invaluable for structure-based drug design and materials science.
| Technique | Information Gained | Importance for this compound |
| Solid-State NMR | Crystal packing, intermolecular interactions, polymorphism. mdpi.comnih.govacademie-sciences.frbiorxiv.org | Understanding the solid-state properties and behavior of the compound. |
| Tandem Mass Spectrometry | Structural elucidation through fragmentation analysis. | Identification and characterization in complex mixtures. |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure. | Essential for structure-based design and understanding intermolecular forces. |
Q & A
Q. What are the key synthetic routes for 2,6-Difluoropyridine-4-boronic acid, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves halogen-metal exchange or Miyaura borylation. For example, halogenated pyridine precursors (e.g., 4-bromo-2,6-difluoropyridine) can react with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80–90°C . Purity is optimized via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Monitoring by TLC or HPLC ensures minimal byproducts.
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- NMR : NMR identifies fluorine environments (δ ~-100 to -120 ppm for ortho-F). NMR confirms boronic acid presence (δ ~30 ppm) .
- IR : B-O stretching (~1340 cm⁻¹) and B-OH (~3200 cm⁻¹) bands validate boronic acid functionality .
- Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ = 176.03) confirms molecular weight .
Q. What are common coupling reactions involving this compound, and how are reaction conditions optimized?
- Methodological Answer : The Suzuki-Miyaura reaction is predominant, coupling with aryl halides using Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos. Typical conditions: Na₂CO₃ base, dioxane/H₂O (3:1), 80–100°C . Optimization includes varying ligand ratios (1–5 mol%), solvent polarity, and temperature to minimize protodeboronation.
Advanced Research Questions
Q. How do fluorine substituents influence the electronic properties and reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Fluorine’s electron-withdrawing effect reduces electron density at the boronic acid site, enhancing oxidative addition but increasing susceptibility to protodeboronation. DFT studies (e.g., using SPARTAN’14) show lowered LUMO energy (-1.8 eV) compared to non-fluorinated analogs, accelerating transmetalation . Reactivity can be balanced by using bulky ligands (e.g., XPhos) to stabilize the transition state.
Q. What computational approaches predict the reactivity and stability of this compound under varying conditions?
- Methodological Answer :
- Geometry Optimization : DFT (B3LYP/6-31G*) calculates bond angles (B-C: ~1.55 Å) and dihedral angles to assess steric hindrance .
- Solvent Effects : COSMO-RS simulations model solubility in polar aprotic solvents (e.g., DMF > DMSO) .
- Reaction Pathways : Transition state analysis (e.g., for protodeboronation) identifies energy barriers (~25 kcal/mol), guiding solvent/base selection .
Q. How should researchers address contradictions in spectral or reactivity data during characterization?
- Methodological Answer : Cross-validate using orthogonal techniques:
- Discrepant NMR signals? Confirm via DEPT or HSQC.
- Unexpected coupling efficiency? Test alternative bases (K₃PO₄ vs. Cs₂CO₃) or degas solvents to exclude oxygen quenching .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
